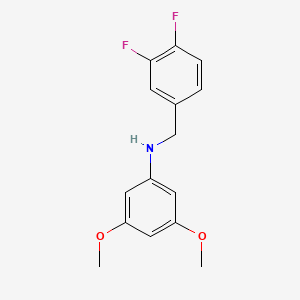![molecular formula C16H19NO3 B4959305 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPI is a cyclic imide derivative that belongs to the class of isoindolinones.
Mécanisme D'action
The exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. Additionally, 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anticonvulsant effects in animal models of epilepsy. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that the exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the GABAergic system and COX-2 activity.
Méthodes De Synthèse
The synthesis of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(methoxymethyl)phenylhydrazine with cyclohexanone in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is typically around 70%.
Applications De Recherche Scientifique
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[3-(methoxymethyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-10-11-5-4-6-12(9-11)17-15(18)13-7-2-3-8-14(13)16(17)19/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCZGRANXPYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4959230.png)
![ethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4959237.png)
![5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4959242.png)

![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(4-methyl-5-pyrimidinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4959280.png)

![9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)


![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)